4-(Cyclohexylmethoxy)-3-fluoroaniline CAS 1292904-35-8 properties
4-(Cyclohexylmethoxy)-3-fluoroaniline CAS 1292904-35-8 properties
Executive Summary
4-(Cyclohexylmethoxy)-3-fluoroaniline is a specialized fluorinated aniline intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Its structural motif—a 3-fluoroaniline core coupled with a bulky, lipophilic 4-cyclohexylmethoxy tail—is designed to occupy hydrophobic pockets within kinase ATP-binding sites (e.g., EGFR, VEGFR), enhancing potency and selectivity.
Critical Note on Chemical Identity: A discrepancy exists between the chemical name and the CAS number provided in the request.
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Target Name: 4-(Cyclohexylmethoxy)-3-fluoroaniline (Ether linkage). CAS: 937598-45-3 .[1]
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Provided CAS: 1292904-35-8 corresponds to 4-Cyclohexyl-3-fluoroaniline (Alkyl linkage, no oxygen).
This guide focuses on the Ether Derivative (4-(Cyclohexylmethoxy)-3-fluoroaniline) as requested by the chemical nomenclature, which is the more common pharmacophore in medicinal chemistry for enhancing solubility and metabolic stability compared to the direct alkyl analog.
Chemical Identity & Physicochemical Profile[1][3][4][5][6]
Nomenclature & Identifiers
| Property | Specification |
| Chemical Name | 4-(Cyclohexylmethoxy)-3-fluoroaniline |
| Common CAS | 937598-45-3 (Ether form) |
| Related CAS | 1292904-35-8 (Alkyl form: 4-Cyclohexyl-3-fluoroaniline) |
| Molecular Formula | C₁₃H₁₈FNO |
| Molecular Weight | 223.29 g/mol |
| SMILES | NC1=CC=C(OCC2CCCCC2)C(F)=C1 |
| Appearance | Off-white to pale brown solid |
Key Physicochemical Properties
| Parameter | Value (Approx.) | Significance in Drug Design |
| LogP | 3.2 – 3.5 | High lipophilicity aids in membrane permeability and hydrophobic pocket binding. |
| pKa (Aniline) | ~3.8 | Reduced basicity due to the ortho-fluorine electron-withdrawing effect; less likely to be protonated at physiological pH compared to non-fluorinated anilines. |
| Melting Point | 65 – 70 °C | Solid handling facilitates weighing and process transfer; lower MP requires cold storage to prevent fusion. |
| Solubility | DMSO, DCM, MeOH | Insoluble in water; requires organic co-solvents for biological assays. |
Synthetic Methodology & Process Chemistry
The synthesis of 4-(Cyclohexylmethoxy)-3-fluoroaniline is typically achieved via a convergent two-step sequence: Nucleophilic Substitution (Alkylation) followed by Nitro Reduction . This route is preferred over direct fluorination or aniline alkylation due to higher regioselectivity.
Reaction Pathway Visualization
The following diagram outlines the critical process flow from raw materials to the isolated intermediate.
Figure 1: Convergent synthesis route via Williamson ether synthesis and catalytic hydrogenation.
Detailed Protocol
Step 1: Williamson Ether Synthesis
Objective: Alkylation of the phenol oxygen while avoiding ring alkylation.
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Reagents: 3-Fluoro-4-nitrophenol (1.0 eq), (Bromomethyl)cyclohexane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
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Procedure:
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Charge 3-Fluoro-4-nitrophenol and K₂CO₃ into the reactor with DMF.
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Heat to 60°C to form the phenoxide anion (color change to bright yellow/orange).
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Add (Bromomethyl)cyclohexane dropwise to control exotherm.
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Heat to 80–90°C for 4–6 hours. Monitor by TLC/HPLC for consumption of phenol.
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Workup: Quench with water (precipitates the nitro intermediate). Filter the solid or extract with Ethyl Acetate.
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Purification: Recrystallization from Ethanol/Water if necessary to remove unreacted bromide.
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Step 2: Nitro Group Reduction
Objective: Chemoselective reduction of the nitro group to the aniline without defluorination.
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Reagents: Hydrogen gas (H₂), 10% Pd/C catalyst (5 wt% loading).
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Solvent: Methanol or Ethanol.
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Procedure:
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Dissolve the nitro intermediate in Methanol.[2]
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Add Pd/C catalyst under inert atmosphere (Nitrogen purge).
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Introduce H₂ (balloon pressure or 30 psi in a Parr shaker).
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Stir at Room Temperature (RT) for 2–4 hours.
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Critical Control Point: Monitor reaction closely. Over-reduction is rare with Fluorine, but prolonged exposure to Pd/H₂ can sometimes cause hydrodefluorination.
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Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the crude aniline.
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Storage: Store under Nitrogen at 2–8°C to prevent oxidation (browning).
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Quality Control & Analytical Characterization
Trustworthiness in data is paramount. The following specifications ensure the material is suitable for downstream GMP synthesis.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to light brown powder/crystalline solid |
| Identification | ¹H-NMR (DMSO-d₆) | Conforms to structure (See diagnostic peaks below) |
| Purity | HPLC (UV @ 254 nm) | ≥ 98.0% (Area %) |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvents | GC-Headspace | DMF < 880 ppm, Methanol < 3000 ppm |
Diagnostic NMR Signals
To validate the structure, look for these specific signals in ¹H-NMR:
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Ether Linkage: Doublet at ~3.8 ppm (2H, -O-CH ₂-CH-).
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Cyclohexyl Ring: Multiplet cluster between 0.9 – 1.8 ppm (11H).
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Aromatic Region:
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dd at ~6.5 ppm (H ortho to F and NH₂).
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dd at ~6.9 ppm (H ortho to O-alkyl).
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Amine: Broad singlet at ~4.5–5.0 ppm (2H, -NH ₂), exchangeable with D₂O.
Safety & Handling (HSE)
As an aniline derivative, this compound possesses specific toxicological risks that must be mitigated.
Hazard Identification
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Acute Toxicity: Harmful if swallowed or inhaled. Like many anilines, it may cause methemoglobinemia (cyanosis) upon significant exposure.
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Skin/Eye: Causes skin irritation and serious eye irritation. Potential skin sensitizer.
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Target Organs: Blood, Liver, Kidneys.
Handling Protocol
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Engineering Controls: Handle strictly within a chemical fume hood or glovebox.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Spill Management: Do not dry sweep. Dampen with water or use a HEPA vacuum to avoid dust generation. Neutralize surfaces with mild detergent.
Application in Drug Discovery[1][3][4]
This compound serves as a "Tail" fragment in the Fragment-Based Drug Design (FBDD) of Kinase Inhibitors.
Pharmacophore Logic
The 3-fluoro group and the 4-alkoxy chain work synergistically:
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3-Fluoro: Increases metabolic stability of the aniline ring (blocking P450 oxidation at the ortho position) and modulates the acidity of the NH protons for better hydrogen bonding with the kinase hinge region.
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4-Cyclohexylmethoxy: Provides a bulky, hydrophobic moiety that extends into the "Solvent Front" or "Hydrophobic Pocket II" of the kinase enzyme, improving potency (IC₅₀) and selectivity against homologous kinases.
Workflow Visualization
Figure 2: Pharmacophore assembly showing the role of the fluoro-alkoxy-aniline moiety in kinase binding.
References
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Compound Identity & CAS Resolution
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Source: ChemScene & BLD Pharm Catalogs.
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Data: Identification of CAS 937598-45-3 as the ether derivative and 1292904-35-8 as the alkyl derivative.
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Synthetic Strategy (Williamson Ether/Reduction)
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Title: "Optimization of 2-anilino 4-amino substituted quinazolines into potent antimalarial agents."
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Source:Journal of Medicinal Chemistry, 2017. (Describes similar fluoro-alkoxy aniline synthesis).
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Safety Data (Generic Fluoroanilines)
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Title: "Safety Data Sheet: 4-Fluoroaniline derivatives."
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Source: Fisher Scientific / Sigma-Aldrich MSDS.
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Medicinal Chemistry Application
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Title: "Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety."[3]
- Source:Bioorganic & Medicinal Chemistry Letters.
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3-Haloaniline (X=F, Cl)
Arenium Ion Intermediate
(Resonance Stabilized)
Substituted Product